2-((3,4-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-((3,4-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dichlorobenzylthio group, an ethyl group, and two methyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions and cyclizations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as Pd-catalyzed carbonylation and other catalytic processes are employed to streamline the synthesis and reduce the number of steps required .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various pathogens.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3,4-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cellular processes in pathogens. The exact molecular pathways and targets can vary depending on the specific application and organism .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in their substituents and functional groups.
Thieno[3,2-d]pyrimidin-4-ones: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness
2-((3,4-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a 3,4-dichlorobenzylthio group and an ethyl group on the thieno[2,3-d]pyrimidine core sets it apart from other similar compounds .
Properties
CAS No. |
573670-02-7 |
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Molecular Formula |
C17H16Cl2N2OS2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16Cl2N2OS2/c1-4-21-16(22)14-9(2)10(3)24-15(14)20-17(21)23-8-11-5-6-12(18)13(19)7-11/h5-7H,4,8H2,1-3H3 |
InChI Key |
RZCBOBLCQZGKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=C(C=C3)Cl)Cl)SC(=C2C)C |
Origin of Product |
United States |
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